Cas no 344266-10-0 (4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione)

4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione 化学的及び物理的性質
名前と識別子
-
- 4-(4-methoxyphenyl)-2-methylthiomorpholine-3,5-dione
- 4-(4-methoxyphenyl)-2-methyl-3,5-thiomorpholinedione
- Oprea1_851622
- 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione
-
- MDL: MFCD00180870
- インチ: 1S/C12H13NO3S/c1-8-12(15)13(11(14)7-17-8)9-3-5-10(16-2)6-4-9/h3-6,8H,7H2,1-2H3
- InChIKey: WCZTUKQWPLKMRM-UHFFFAOYSA-N
- ほほえんだ: S1CC(N(C2C=CC(=CC=2)OC)C(C1C)=O)=O
計算された属性
- せいみつぶんしりょう: 251.062
- どういたいしつりょう: 251.062
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 71.9
4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB297769-100 mg |
4-(4-Methoxyphenyl)-2-methyl-3,5-thiomorpholinedione; . |
344266-10-0 | 100 mg |
€221.50 | 2023-07-20 | ||
Ambeed | A929617-1g |
4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione |
344266-10-0 | 90% | 1g |
$350.0 | 2024-08-02 | |
abcr | AB297769-100mg |
4-(4-Methoxyphenyl)-2-methyl-3,5-thiomorpholinedione; . |
344266-10-0 | 100mg |
€283.50 | 2025-02-17 |
4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione 関連文献
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dioneに関する追加情報
Introduction to 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione (CAS No. 344266-10-0)
4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 344266-10-0, has garnered attention due to its potential applications in drug discovery and development. The molecular structure of this compound incorporates several key features that make it a promising candidate for further investigation, particularly in the context of medicinal chemistry and bioorganic synthesis.
The chemical name 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione provides detailed insights into its molecular composition. The presence of a morpholine ring, a methoxy substituent on the phenyl ring, and a dione moiety are critical elements that contribute to its chemical reactivity and biological activity. These structural components are often exploited in the design of novel therapeutic agents, given their ability to interact with biological targets in complex ways.
In recent years, there has been a growing interest in exploring the pharmacological properties of morpholine derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The specific arrangement of atoms in 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione makes it an intriguing subject for further study, particularly in understanding how structural modifications can influence biological activity.
One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The morpholine ring, in particular, is known for its ability to enhance binding affinity to biological targets due to its rigid three-membered ring structure. This feature is particularly valuable in the design of small-molecule drugs, where precise interactions with biological receptors are crucial for efficacy. The methoxy group on the phenyl ring further contributes to the compound's complexity, potentially influencing its solubility and metabolic stability.
Recent research has begun to uncover the mechanistic aspects of how 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione interacts with biological systems. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. For instance, preliminary investigations have indicated that it could interfere with the activity of enzymes such as kinases and proteases, which are often implicated in cancer progression. Additionally, its interaction with nuclear receptors has been explored as a potential therapeutic strategy for metabolic disorders.
The synthesis of 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione presents unique challenges due to its complex molecular structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in sufficient quantities for both laboratory research and potential clinical applications. Techniques such as multi-step organic synthesis and catalytic processes have been employed to optimize yield and purity. These advancements are crucial for ensuring that researchers can effectively study the compound's properties without compromising on quality.
The pharmacokinetic profile of 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its potential as a drug candidate. Preliminary studies have begun to shed light on these processes, suggesting that the compound may exhibit favorable pharmacokinetic properties suitable for oral administration. However, further research is needed to fully characterize these aspects and identify any potential liabilities.
In conclusion, 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione (CAS No. 344266-10-0) represents a promising compound in pharmaceutical chemistry with significant potential for therapeutic applications. Its unique structural features and demonstrated interactions with biological targets make it an attractive candidate for further development. As research continues to uncover more about its properties and mechanisms of action, this compound may play a vital role in the discovery and development of new treatments for various diseases.
344266-10-0 (4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione) 関連製品
- 1203122-82-0(1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}ethyl)urea)
- 2383588-42-7(2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]pentanoic acid)
- 1019097-97-2(4-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide)
- 1093971-94-8(2(1H)-Pyridinone, 3-hydroxy-4-methyl-)
- 1352490-55-1(2-(4-Methyl-6-methylamino-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester)
- 1511185-11-7(4-AZIDO-6-METHOXYPYRIMIDINE)
- 51-31-0(4-(1R)-1-hydroxy-2-(propan-2-yl)aminoethylbenzene-1,2-diol)
- 2385350-78-5(2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid)
- 1337260-97-5(3-(2,3-dihydro-1-benzofuran-7-yl)morpholine)
- 946744-65-6(7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one)
